Physical and chemical properties of N-ethyl-4-nitrobenzenesulfonamide
Physical and chemical properties of N-ethyl-4-nitrobenzenesulfonamide
An In-depth Technical Guide on the Physical and Chemical Properties of N-ethyl-4-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-4-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide group and a nitro-substituted aromatic ring.[1] The presence of the electron-withdrawing nitro group and the sulfonamide moiety makes it a compound of interest in medicinal chemistry and a versatile intermediate in organic synthesis.[1] Sulfonamides are a well-established class of compounds with applications including antibacterial agents, and the nitro group can impart unique reactivity and potential biological activity.[1][2] This document provides a comprehensive overview of the known physical, chemical, and biological properties of N-ethyl-4-nitrobenzenesulfonamide, along with detailed experimental protocols for its synthesis.
Physicochemical Properties
The core physical and chemical characteristics of N-ethyl-4-nitrobenzenesulfonamide are summarized below. These properties are essential for its handling, characterization, and application in research and development.
Table 1: Physical and Chemical Properties of N-ethyl-4-nitrobenzenesulfonamide
| Property | Value | Source |
| CAS Number | 28860-08-4 | [1][3][4][5] |
| Molecular Formula | C₈H₁₀N₂O₄S | [1][4] |
| Molecular Weight | 230.24 g/mol | [1][4][6] |
| Appearance | Solid at room temperature | [1][7] |
| Melting Point | 102-103 °C | [3] |
| Boiling Point | 386.0 ± 44.0 °C (Predicted) | [3] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.50 ± 0.50 (Predicted) | [3] |
| Storage | Sealed in dry, room temperature or 2-8°C | [3][4][7] |
Spectral Data
While comprehensive, peer-reviewed spectral data for N-ethyl-4-nitrobenzenesulfonamide is not widely published, documentation for related nitrobenzenesulfonamide compounds is available and provides expected spectral characteristics. Researchers should perform their own analytical characterization for confirmation.
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and aromatic protons on the nitrobenzene ring (two doublets). |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six carbons of the aromatic ring, with shifts influenced by the sulfonamide and nitro groups. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (if present/secondary sulfonamide), S=O stretching (sulfonamide), aromatic C=C stretching, and asymmetric/symmetric stretching of the NO₂ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (230.24 m/z), along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The primary method for synthesizing N-ethyl-4-nitrobenzenesulfonamide is the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine.[8][9] This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a documented synthetic procedure.[9]
Materials:
-
4-nitrobenzenesulfonyl chloride (10 g)
-
70% Ethylamine in water (12.7 mL)
-
Methanol (50 mL)
-
Water
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Combine 70% ethylamine in water (12.7 mL) and methanol (50 mL) in a suitable reaction flask.
-
Cool the mixture to 0-5 °C using an ice bath.
-
While maintaining the temperature below 5 °C, add 4-nitrobenzenesulfonyl chloride (10 g) portion-wise to the stirred solution.[9]
-
After the addition is complete, continue to stir the reaction mixture for 15 minutes, ensuring the temperature remains below 5 °C.[9]
-
Add water (100 mL) to the reaction mixture.[9]
-
Stir the resulting suspension for an additional 30 minutes, keeping the temperature under 5 °C.[9]
-
Collect the solid product by filtering the reaction mixture.
-
Wash the isolated solid with water to remove any residual salts or impurities.[9]
-
Dry the purified solid to obtain N-ethyl-4-nitrobenzenesulfonamide. The reported yield for this procedure is 8.99 g.[9]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-ethyl-4-nitrobenzenesulfonamide.
Biological Activity and Potential Applications
The biological profile of N-ethyl-4-nitrobenzenesulfonamide is not extensively characterized in the literature. However, the presence of both the sulfonamide and nitro functional groups suggests potential bioactivity.
-
Antibacterial Properties : The sulfonamide group is a well-known pharmacophore responsible for the antibacterial effects of sulfa drugs.[1]
-
Role of the Nitro Group : Aromatic nitro compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.[2] Their mechanism often involves intracellular enzymatic reduction of the nitro group to form cytotoxic reactive nitrogen species, which can damage cellular macromolecules like DNA and proteins.[2] This dual functionality suggests that N-ethyl-4-nitrobenzenesulfonamide could be a candidate for antimicrobial drug discovery.
Generalized Mechanism of Action for Nitroaromatic Compounds
The diagram below illustrates the generally accepted mechanism by which nitroaromatic compounds exert their antimicrobial effects. This pathway is a probable mode of action for N-ethyl-4-nitrobenzenesulfonamide in biological systems.
Safety and Handling
N-ethyl-4-nitrobenzenesulfonamide should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not universally available, related compounds like N-ethyl-2-nitrobenzenesulfonamide are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. CAS 28860-08-4: N-ethyl-4-nitrobenzenesulfonamide [cymitquimica.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ethyl-4-nitrobenzenesulfonamide CAS#: 28860-08-4 [amp.chemicalbook.com]
- 4. 28860-08-4|N-Ethyl-4-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Ethyl-2-nitrobenzenesulfonamide | 23530-41-8 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
